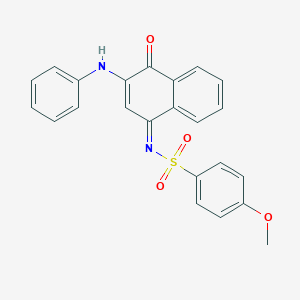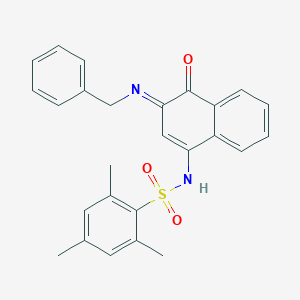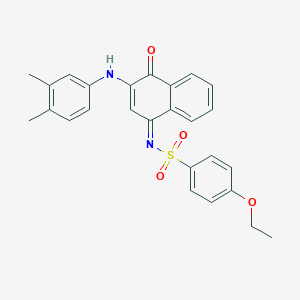![molecular formula C23H16BrNO3S2 B281370 4-bromo-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281370.png)
4-bromo-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly known as BMB, and it is a potent inhibitor of several enzymes that play a crucial role in various biological processes. The unique chemical structure of BMB makes it an attractive candidate for a variety of applications, including drug development, biochemical research, and other areas of scientific investigation.
作用機序
The mechanism of action of BMB involves the inhibition of several enzymes, including carbonic anhydrase, β-carbonic anhydrase, and acetylcholinesterase. These enzymes play a crucial role in various biological processes, including acid-base balance, respiration, and neurotransmitter function. By inhibiting these enzymes, BMB disrupts these processes, leading to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BMB are complex and varied. BMB has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. In addition, BMB has been shown to have a beneficial effect on the cardiovascular system, reducing blood pressure and improving endothelial function. However, BMB also has some limitations, including potential toxicity and the need for careful dosing and administration.
実験室実験の利点と制限
One of the main advantages of BMB for lab experiments is its potent inhibitory activity against several enzymes. This makes it a valuable tool for studying enzyme function and developing new methods for drug discovery. However, the complexity of the synthesis process and the potential for toxicity and side effects make BMB a challenging compound to work with in the lab. Careful attention to dosing and administration is required to ensure the safety and efficacy of BMB in lab experiments.
将来の方向性
There are several future directions for research on BMB. One promising area of investigation is the development of new drugs based on the structure of BMB. By modifying the chemical structure of BMB, researchers may be able to create new drugs with improved efficacy and fewer side effects. In addition, further research is needed to understand the mechanisms of action of BMB and to identify new targets for enzyme inhibition. Finally, more studies are needed to explore the potential applications of BMB in areas such as neurodegenerative diseases, cardiovascular disease, and cancer.
合成法
The synthesis of BMB involves several steps, including the reaction of 4-bromo-1-naphthol with 4-methylthiophenol to form 4-bromo-N-(4-methylphenyl)thiophene-2-carboxamide. This intermediate product is then reacted with benzenesulfonyl chloride to yield 4-bromo-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide. The overall synthesis process is complex and requires careful attention to detail to ensure the purity and quality of the final product.
科学的研究の応用
BMB has been extensively studied for its potential applications in various areas of scientific research. One of the most promising applications of BMB is in the field of drug development. BMB has been shown to be a potent inhibitor of several enzymes that are involved in the development and progression of various diseases, including cancer, Alzheimer's disease, and HIV. In addition, BMB has been used in biochemical research to study the mechanisms of enzyme inhibition and to develop new methods for drug discovery.
特性
分子式 |
C23H16BrNO3S2 |
|---|---|
分子量 |
498.4 g/mol |
IUPAC名 |
(NE)-4-bromo-N-[3-(4-methylphenyl)sulfanyl-4-oxonaphthalen-1-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C23H16BrNO3S2/c1-15-6-10-17(11-7-15)29-22-14-21(19-4-2-3-5-20(19)23(22)26)25-30(27,28)18-12-8-16(24)9-13-18/h2-14H,1H3/b25-21+ |
InChIキー |
YHJZZJLHUDJTRF-NJNXFGOHSA-N |
異性体SMILES |
CC1=CC=C(C=C1)SC2=C/C(=N\S(=O)(=O)C3=CC=C(C=C3)Br)/C4=CC=CC=C4C2=O |
SMILES |
CC1=CC=C(C=C1)SC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4C2=O |
正規SMILES |
CC1=CC=C(C=C1)SC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Butyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281292.png)
![Pentyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281293.png)
![2-Methoxyethyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281297.png)

![Benzyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281300.png)
![Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281301.png)
![Methyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281302.png)

![N-[(1Z)-3-[(4-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide](/img/structure/B281305.png)



![N-{4-[(4-{[(4-isopropylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide](/img/structure/B281313.png)
